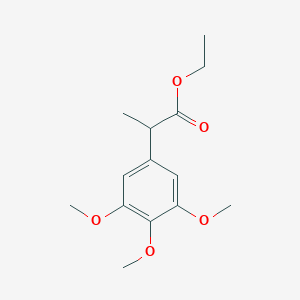
Diethyl(dimethoxy)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(dimethoxy)stannane is an organotin compound characterized by the presence of two ethyl groups and two methoxy groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This compound is particularly notable for its utility in organic synthesis and as a precursor for other organotin compounds.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl(dimethoxy)stannane can be synthesized through several methods. One common approach involves the reaction of diethylstannane with methanol under controlled conditions. The reaction typically proceeds as follows:
Sn(C2H5)2+2CH3OH→Sn(C2H5)2(OCH3)2+H2
This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control over reaction parameters ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
Diethyl(dimethoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylstannic acid or other organotin oxides.
Reduction: Reduction reactions can convert this compound to other organotin hydrides.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides (e.g., sodium chloride) or alkyl groups (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Diethylstannic acid, organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds, depending on the nucleophile used.
科学研究应用
Diethyl(dimethoxy)stannane has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Materials Science: It is employed in the preparation of tin-based materials with applications in electronics and nanotechnology.
Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological systems.
作用机制
The mechanism of action of diethyl(dimethoxy)stannane involves its ability to interact with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular components, leading to antimicrobial effects. The exact molecular pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
Diethylstannane: Lacks the methoxy groups, making it less versatile in certain reactions.
Dimethoxystannane: Contains only methoxy groups, which may limit its reactivity compared to diethyl(dimethoxy)stannane.
Tributyltin Compounds: These have different alkyl groups and are known for their toxicity and environmental impact.
Uniqueness
This compound is unique due to its combination of ethyl and methoxy groups, providing a balance of reactivity and stability. This makes it a valuable reagent in organic synthesis and catalysis, offering versatility in various chemical transformations.
属性
CAS 编号 |
1067-22-7 |
|---|---|
分子式 |
C6H16O2Sn |
分子量 |
238.90 g/mol |
IUPAC 名称 |
diethyl(dimethoxy)stannane |
InChI |
InChI=1S/2C2H5.2CH3O.Sn/c4*1-2;/h2*1H2,2H3;2*1H3;/q;;2*-1;+2 |
InChI 键 |
ICIUAVWMRLXFDX-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


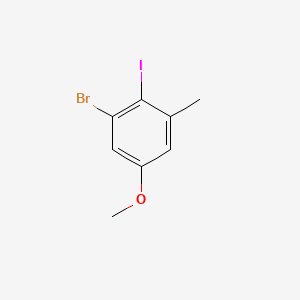
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
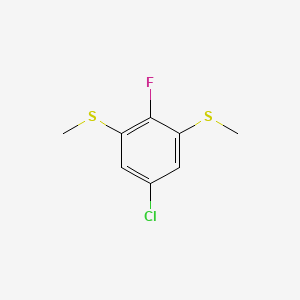
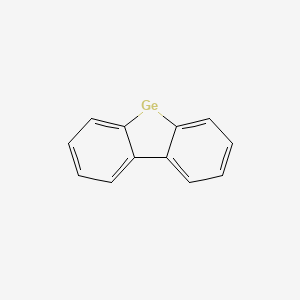
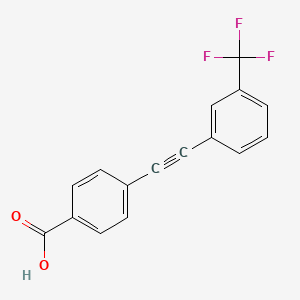

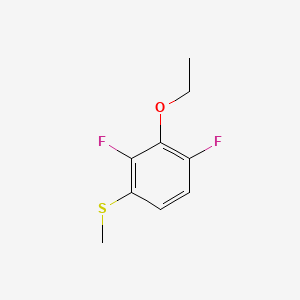
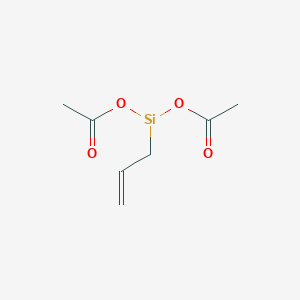

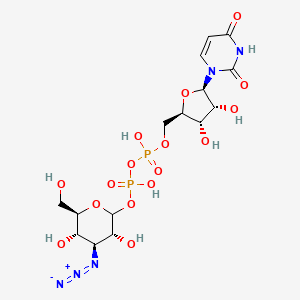
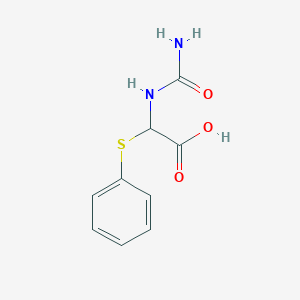
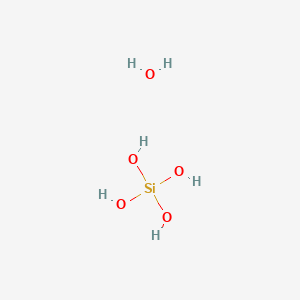
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
